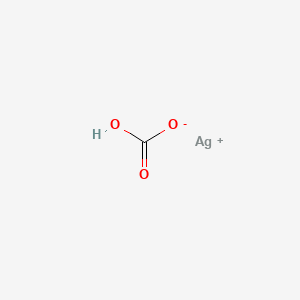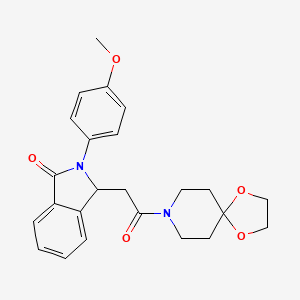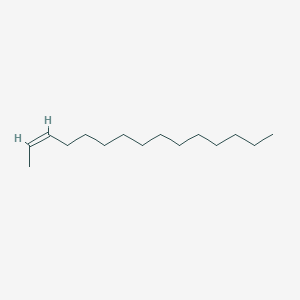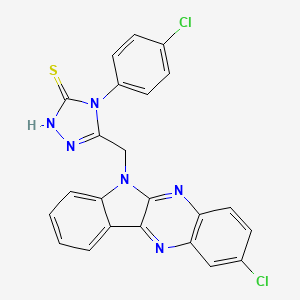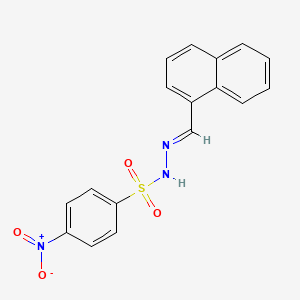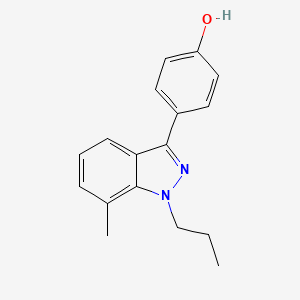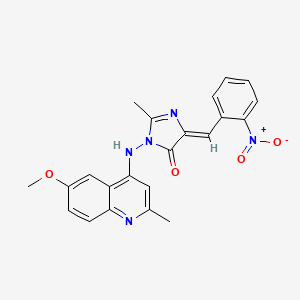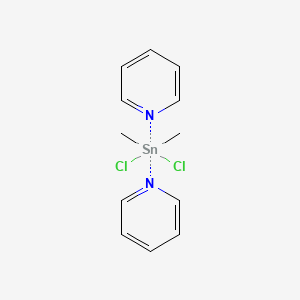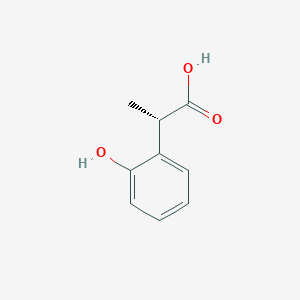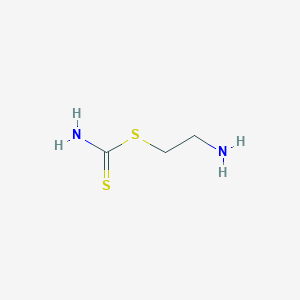
((2-Aminoethyl)sulfanyl)carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Aminoethyl)sulfanyl)carbothioamide is an organosulfur compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Aminoethyl)sulfanyl)carbothioamide typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using reagents such as hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂) under mild conditions . This method is advantageous as it does not require additional pre-functionalization steps, thereby streamlining the synthetic process and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as copper or palladium, can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
((2-Aminoethyl)sulfanyl)carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides or sulfonamides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂) are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinamides and sulfonamides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
((2-Aminoethyl)sulfanyl)carbothioamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of ((2-Aminoethyl)sulfanyl)carbothioamide involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can form coordination bonds with metal ions in the active sites of enzymes, thereby inhibiting their activity . The sulfur and nitrogen atoms in the compound play a crucial role in these interactions, forming hydrogen bonds and hydrophobic contacts with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Sulfenamides: These compounds also contain sulfur-nitrogen bonds and are used in similar applications, such as vulcanization accelerators.
Sulfinamides: These are oxidation products of sulfenamides and have applications in pharmaceuticals and agrochemicals.
Sulfonamides: These compounds are widely used in medicine as antibiotics and in the chemical industry.
Uniqueness
((2-Aminoethyl)sulfanyl)carbothioamide is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
58450-28-5 |
|---|---|
Fórmula molecular |
C3H8N2S2 |
Peso molecular |
136.24 g/mol |
Nombre IUPAC |
2-aminoethyl carbamodithioate |
InChI |
InChI=1S/C3H8N2S2/c4-1-2-7-3(5)6/h1-2,4H2,(H2,5,6) |
Clave InChI |
QHJLEGSVLNKHLI-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(=S)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


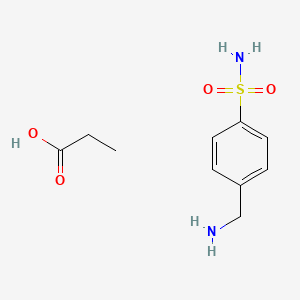
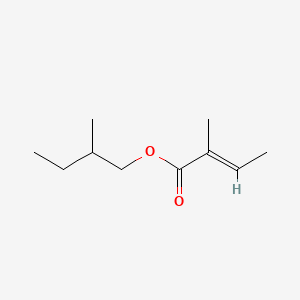
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
